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Compound of Interest

Compound Name: 2-Amino-5-iodopyrimidine

Cat. No.: B074693 Get Quote

In the landscape of modern synthetic chemistry, particularly within drug discovery and materials

science, the selection of a core scaffold is a decision of paramount strategic importance. The 2-
Amino-5-iodopyrimidine structure represents a uniquely versatile and powerful starting point

for chemical exploration. Its pyrimidine core is a prevalent motif in biologically active molecules,

including nucleic acids, while the strategic placement of an amino group and an iodine atom

provides two orthogonal, highly reactive handles for derivatization.

This guide is designed for the practicing researcher and drug development professional. It

moves beyond a simple recitation of reactions to provide a causal understanding of why certain

synthetic strategies are employed. We will explore the reactivity of this scaffold, detail field-

proven protocols for its derivatization, and examine the applications of the resulting

compounds. Every protocol is presented as a self-validating system, grounded in established,

high-impact chemical transformations.

Core Scaffold Analysis: Physicochemical Properties
and Reactivity
2-Amino-5-iodopyrimidine is a crystalline solid that serves as a foundational building block.[1]

Its utility stems from the distinct reactivity of its two functional groups, which can be addressed

selectively under different reaction conditions.
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Property Value Source

CAS Number 1445-39-2 [1][2][3]

Molecular Formula C₄H₄IN₃ [1][2][3]

Molecular Weight 221.00 g/mol [1][2][3]

Appearance
White to tan powder/crystalline

solid
[4]

Melting Point 128-131 °C [4]

Topological Polar Surface Area

(TPSA)
51.8 Å² [2]

logP 0.6634 [2]

Reactivity Analysis:

The 5-Iodo Group: The carbon-iodine bond on the electron-deficient pyrimidine ring is highly

activated for palladium-catalyzed cross-coupling reactions. Iodine's large atomic radius and

the polarizability of the C-I bond make it an excellent leaving group, facilitating oxidative

addition to a Pd(0) catalyst. This is the primary site for introducing carbon-carbon and

carbon-nitrogen bonds.

The 2-Amino Group: This exocyclic amine behaves as a typical nucleophile. It can be

acylated, alkylated, or used as a handle to construct fused heterocyclic systems. Its reactivity

can be modulated by the electronic nature of the reaction partners and conditions.

The strategic orthogonality of these two sites allows for a stepwise and controlled elaboration

of the core scaffold, making it a preferred intermediate in combinatorial and medicinal

chemistry programs.[5][6]

Synthetic Derivatization Strategies: Protocols and
Mechanistic Insights
The true power of 2-Amino-5-iodopyrimidine is realized through its derivatization. The

following sections provide detailed protocols and mechanistic rationale for the most effective
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transformations.

Palladium-Catalyzed Cross-Coupling at the C5-Position
This class of reactions is the cornerstone of 2-Amino-5-iodopyrimidine chemistry, enabling

the formation of C-C and C-N bonds with exceptional reliability and scope.[4] The general

workflow for these reactions is highly conserved, as illustrated below.
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Vessel Preparation & Reagent Assembly

Reaction Execution

Workup & Purification

1. Add 2-Amino-5-iodopyrimidine,
Coupling Partner, & Base to dry flask

2. Evacuate & backfill with
inert gas (e.g., Argon) 3x

3. Add degassed solvent(s)

4. Add Pd Catalyst & Ligand

5. Heat to reaction temperature
& Monitor (TLC, LC-MS)

6. Cool to room temperature

7. Quench & perform
aqueous extraction

8. Dry organic layer, concentrate,
& purify (e.g., Chromatography)

Click to download full resolution via product page

Caption: Generalized workflow for a Pd-catalyzed cross-coupling reaction.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 4 / 11 Tech Support

https://www.benchchem.com/product/b074693?utm_src=pdf-body-img
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b074693?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Causality: The Suzuki-Miyaura reaction is the preeminent method for creating biaryl or aryl-

heteroaryl structures.[7] Its popularity stems from the operational simplicity, high functional

group tolerance, and the commercial availability of a vast library of boronic acids and esters.

The reaction mechanism proceeds via a well-established catalytic cycle of oxidative addition,

transmetalation, and reductive elimination.[8]

Experimental Protocol: Synthesis of 2-Amino-5-phenylpyrimidine

Vessel Preparation: To a dry Schlenk flask, add 2-Amino-5-iodopyrimidine (1.0 eq),

phenylboronic acid (1.2 eq), and potassium carbonate (K₂CO₃, 2.0 eq).

Inerting: Seal the flask, then evacuate and backfill with argon gas. Repeat this cycle three

times to ensure an inert atmosphere.

Solvent & Catalyst Addition: Under a positive pressure of argon, add degassed 1,4-dioxane

and water in a 4:1 ratio.[9] Add tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05

eq).

Reaction: Heat the mixture to 90 °C and stir vigorously. Monitor the reaction's progress by

Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

The reaction is typically complete within 8-12 hours.[9]

Workup: Cool the reaction to room temperature. Dilute with ethyl acetate and wash

sequentially with water and brine.

Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and

concentrate under reduced pressure. Purify the crude product by flash column

chromatography on silica gel to yield the desired 2-Amino-5-phenylpyrimidine.

Causality: The Sonogashira coupling is indispensable for installing rigid alkynyl linkers, a

common strategy in medicinal chemistry to probe binding pockets and in materials science to

create conjugated systems.[10][11] The reaction uniquely uses a dual-catalyst system, with

palladium activating the aryl iodide and a copper(I) co-catalyst activating the terminal alkyne.

[12]

Experimental Protocol: Synthesis of 2-Amino-5-(phenylethynyl)pyrimidine
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Vessel Preparation: To a dry Schlenk flask, add 2-Amino-5-iodopyrimidine (1.0 eq),

copper(I) iodide (CuI, 0.05 eq), and bis(triphenylphosphine)palladium(II) dichloride

[PdCl₂(PPh₃)₂] (0.03 eq).

Inerting: Evacuate and backfill the flask with argon three times.

Solvent & Reagent Addition: Under argon, add anhydrous, degassed triethylamine (TEA) as

both the solvent and base. Add phenylacetylene (1.5 eq) via syringe.

Reaction: Stir the mixture at room temperature. The reaction is often exothermic and typically

completes within 2-6 hours. Monitor by TLC for the consumption of the starting material.

Workup: Upon completion, concentrate the reaction mixture under reduced pressure. Re-

dissolve the residue in dichloromethane (DCM) and wash with aqueous ammonium chloride

(NH₄Cl) solution to remove copper salts, followed by water and brine.

Purification: Dry the organic layer over Na₂SO₄, filter, and concentrate. Purify the crude

product via flash chromatography to obtain the target compound.

Causality: For synthesizing complex aryl amines, the Buchwald-Hartwig amination is often the

method of choice, overcoming the limitations of classical methods like nucleophilic aromatic

substitution.[13][14] The reaction's success hinges on the use of specialized, bulky, electron-

rich phosphine ligands that facilitate the crucial reductive elimination step to form the C-N bond.

[15][16]

Experimental Protocol: Synthesis of 2-Amino-5-(morpholino)pyrimidine

Vessel Preparation: In a glovebox or under a strong counterflow of argon, add 2-Amino-5-
iodopyrimidine (1.0 eq), sodium tert-butoxide (NaOtBu, 1.4 eq), palladium(II) acetate

[Pd(OAc)₂] (0.02 eq), and a suitable Buchwald ligand such as XPhos (0.04 eq) to a dry vial

or flask.

Reagent Addition: Remove the vessel from the glovebox. Add anhydrous, degassed toluene,

followed by morpholine (1.2 eq).

Reaction: Seal the vessel and heat to 100 °C with vigorous stirring for 12-24 hours. Monitor

progress by LC-MS.
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Workup: Cool the reaction to room temperature. Dilute with ethyl acetate and carefully filter

through a pad of celite to remove palladium black. Wash the filtrate with water and brine.

Purification: Dry the organic layer (Na₂SO₄), filter, and concentrate. Purify by flash

chromatography to isolate the desired product.

Derivatization at the 2-Amino Group
While cross-coupling transforms the C5 position, the 2-amino group offers a rich platform for

further modification, often to build fused heterocyclic systems of significant biological interest.

C5-Position (Iodo Group) N2-Position (Amino Group)

2-Amino-5-iodopyrimidine

Suzuki Coupling
(+ R-B(OH)₂)

Pd Cat.

Sonogashira Coupling
(+ R-C≡CH)

Pd/Cu Cat.

Buchwald-Hartwig
(+ R₂NH)

Pd Cat.

Acylation / Sulfonylation Condensation / Cyclization

2-Amino-5-Aryl-pyrimidine 2-Amino-5-Alkynyl-pyrimidine 2-Amino-5-Amino-pyrimidine Amide / Sulfonamide Derivatives Fused Heterocycles
(e.g., Pyrido[2,3-d]pyrimidines)

Click to download full resolution via product page

Caption: Key derivatization pathways for 2-Amino-5-iodopyrimidine.

Experimental Protocol: Synthesis of Pyrido[2,3-d]pyrimidine Derivatives

Fused ring systems are often constructed via condensation reactions. For example, reacting a

2-aminopyrimidine derivative with dimethylformamide dimethylacetal (DMF-DMA) forms an

amidine intermediate, which can then be cyclized with an appropriate reagent to form a

pyrido[2,3-d]pyrimidine, a scaffold found in many kinase inhibitors.[17]

Amidine Formation: Dissolve the 2-aminopyrimidine derivative (e.g., a product from a

previous Suzuki coupling) (1.0 eq) in DMF-DMA. Heat the mixture to 100-120 °C for 4-6
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hours.

Isolation: Cool the reaction and remove the excess DMF-DMA under high vacuum to yield

the crude amidine intermediate, which is often used directly in the next step.

Cyclization: Dissolve the crude amidine in glacial acetic acid. Add a cyclizing agent (e.g.,

ammonia via ammonium acetate) and reflux the mixture for 8-16 hours.

Workup & Purification: Cool the reaction, neutralize with a base (e.g., NaHCO₃ solution), and

extract the product with an organic solvent like ethyl acetate. The subsequent purification

follows standard chromatographic procedures.

Applications and Biological Significance of
Derivatives
The derivatives of 2-Amino-5-iodopyrimidine are prevalent in several high-value research

and development areas. The structural modifications detailed above directly translate into

diverse functionalities.
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Derivative Class Synthetic Method
Potential
Application Area

Rationale /
Example

Bi-aryl Pyrimidines Suzuki Coupling
Anticancer (e.g.,

Kinase Inhibitors)

The bi-aryl motif is a

classic "hinge-binding"

element for ATP-

competitive kinase

inhibitors.[18]

Alkynyl Pyrimidines Sonogashira Coupling
Antiviral, Biochemical

Probes

The rigid alkyne can

act as a

pharmacophore or a

linker to attach

fluorescent tags or

affinity labels.[19]

Diamino Pyrimidines Buchwald-Hartwig
CNS-active agents,

Antiviral

The introduced amino

group can serve as a

key hydrogen bond

donor/acceptor to

interact with biological

targets.[6]

Fused Pyrimidines
Condensation/Cyclizat

ion

Antimicrobial,

Anticancer

Creates rigid, planar

systems that can

intercalate with DNA

or bind to enzyme

active sites.[17][20]

These compounds serve as crucial intermediates in the synthesis of pharmaceuticals targeting

a wide range of diseases, including cancer, viral infections, and neurological disorders.[4][6]

Their utility also extends to materials science, where they can be incorporated into polymers

and functional coatings.[6]

Conclusion
2-Amino-5-iodopyrimidine is not merely a chemical reagent; it is a strategic platform for

innovation. Its value lies in the predictable and high-yielding reactivity of its orthogonal
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functional groups. By mastering the core synthetic transformations—Suzuki, Sonogashira, and

Buchwald-Hartwig couplings at the C5-position and cyclization/condensation reactions at the 2-

amino group—researchers can rapidly generate libraries of diverse and complex molecules.

This guide provides the foundational knowledge and practical protocols to empower scientists

in drug discovery and materials science to fully exploit the potential of this exceptional scaffold.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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